molecular formula C12H13N5O B6634383 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile

3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile

Cat. No. B6634383
M. Wt: 243.26 g/mol
InChI Key: MYYSJFWPCFRMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile (DMTMM) is a chemical compound that is widely used in scientific research. It is a coupling reagent that is used to facilitate the formation of amide bonds between amino acids and peptides. DMTMM is a powerful tool in the field of biochemistry and has many applications in the synthesis of peptides and proteins.

Mechanism of Action

3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile works by activating the carboxyl group of an amino acid or peptide, making it more reactive towards the amine group of another amino acid or peptide. This activation is achieved by the formation of an intermediate species that is highly reactive towards the amine group. The intermediate species is formed by the reaction of 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile with the carboxyl group of the amino acid or peptide.
Biochemical and Physiological Effects:
3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile has no known biochemical or physiological effects. It is a synthetic compound that is used solely as a coupling reagent for the synthesis of peptides and proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile as a coupling reagent is its high reactivity towards amino acids and peptides. This high reactivity allows for the formation of amide bonds in a short amount of time and with high yield. 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile is also highly soluble in organic solvents, which makes it easy to handle in the laboratory.
One limitation of using 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile is its cost. It is a relatively expensive reagent compared to other coupling reagents. Another limitation is its sensitivity to moisture. 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile is hygroscopic and can react with water to form unwanted byproducts.

Future Directions

There are many future directions for the use of 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile in scientific research. One area of interest is the synthesis of peptides and proteins with specific biological activity. 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile can be used to synthesize peptides and proteins that mimic the activity of natural compounds, such as hormones and enzymes.
Another area of interest is the development of new coupling reagents that are more efficient and cost-effective than 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile. Researchers are exploring the use of new reagents that can facilitate the formation of amide bonds with high yield and selectivity.
Conclusion:
In conclusion, 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile is a powerful coupling reagent that is widely used in scientific research. It has many applications in the synthesis of peptides and proteins and is a valuable tool in the field of biochemistry. While 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile has some limitations, its high reactivity and solubility make it a popular choice for many researchers. There are many future directions for the use of 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile in scientific research, and it is likely to remain an important tool in the field of biochemistry for years to come.

Synthesis Methods

3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile is synthesized by the reaction of 3,5-dimethyl-4-hydroxybenzonitrile with 2-methyl-5-tetrazolylmethanol in the presence of a base. The reaction produces 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile as a white crystalline powder that is highly soluble in organic solvents.

Scientific Research Applications

3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile is widely used in scientific research as a coupling reagent for the synthesis of peptides and proteins. It is used to facilitate the formation of amide bonds between amino acids and peptides. 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA.

properties

IUPAC Name

3,5-dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-8-4-10(6-13)5-9(2)12(8)18-7-11-14-16-17(3)15-11/h4-5H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYSJFWPCFRMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=NN(N=N2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile

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